molecular formula C19H25BN2O5 B12834147 Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B12834147
M. Wt: 372.2 g/mol
InChI Key: MAOLSJAMDWPEAY-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyran ring, a dioxaborolane group, and a pyrrolo[3,2-b]pyridine moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C19H25BN2O5

Molecular Weight

372.2 g/mol

IUPAC Name

oxan-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C19H25BN2O5/c1-18(2)19(3,4)27-20(26-18)13-11-16-15(21-12-13)5-8-22(16)17(23)25-14-6-9-24-10-7-14/h5,8,11-12,14H,6-7,9-10H2,1-4H3

InChI Key

MAOLSJAMDWPEAY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN3C(=O)OC4CCOCC4)N=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multiple steps. One common method includes the reaction of a pyridine derivative with a boronic ester under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce boronic acids .

Scientific Research Applications

Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole
  • 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 3,4-Dihydro-2H-pyran-5-ylboronic acid pinacol ester

Uniqueness

Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate stands out due to its unique combination of functional groups, which provide a versatile platform for various chemical transformations and applications. Its ability to participate in multiple types of reactions and its potential in diverse fields of research make it a valuable compound .

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